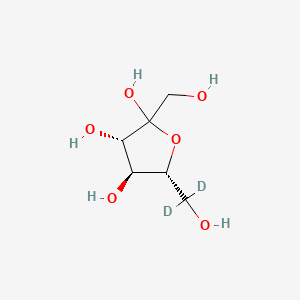

D-(C~6~,C~6~-~2~H_2_)Fructofuranosa

Descripción general

Descripción

D-(C~6~,C~6~-~2~H_2_)Fructofuranose: is a deuterated form of fructofuranose, a monosaccharide and a ketose sugar. This compound is a derivative of fructose, where two hydrogen atoms are replaced by deuterium atoms. The presence of deuterium makes it a valuable compound for various scientific studies, particularly in the field of isotopic labeling.

Aplicaciones Científicas De Investigación

Chemistry: D-(C~6~,C~6~-~2~H_2_)Fructofuranose is used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways. Its unique isotopic composition allows for precise tracking of molecular changes.

Biology: In biological research, this compound is used to study metabolic pathways involving fructose. The deuterium atoms provide a distinct marker that can be detected using mass spectrometry, aiding in the understanding of metabolic fluxes.

Medicine: In medical research, D-(C~6~,C~6~-~2~H_2_)Fructofuranose is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling helps in the non-invasive tracking of metabolic processes in vivo.

Industry: Industrially, this compound is used in the production of deuterated drugs and other specialty chemicals. Its unique properties enhance the stability and efficacy of pharmaceutical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-(C~6~,C~6~-~2~H_2_)Fructofuranose typically involves the deuteration of fructose. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum, and the process is carried out under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: Industrial production of D-(C~6~,C~6~-~2~H_2_)Fructofuranose follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: D-(C~6~,C~6~-~2~H_2_)Fructofuranose undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)

Reduction: Sodium borohydride (NaBH_4), Lithium aluminum hydride (LiAlH_4)

Substitution: Halogens (Cl_2, Br_2), Alkylating agents (CH_3I)

Major Products Formed:

Oxidation: Formation of keto acids or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of halogenated or alkylated derivatives

Mecanismo De Acción

The mechanism of action of D-(C~6~,C~6~-~2~H_2_)Fructofuranose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into enzyme kinetics and substrate specificity.

Molecular Targets and Pathways:

Enzymes: Hexokinase, Fructokinase

Pathways: Glycolysis, Fructose metabolism

Comparación Con Compuestos Similares

D-(C~6~,O~6~-~2~H_2_)Glucose: Another deuterated sugar, similar in structure but differs in the position of deuterium atoms.

D-Glucose: A common monosaccharide, not deuterated.

D-Fructose: The non-deuterated form of D-(C~6~,C~6~-~2~H_2_)Fructofuranose.

Uniqueness: D-(C~6~,C~6~-~2~H_2_)Fructofuranose is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with non-deuterated compounds.

Actividad Biológica

D-(C₆,C₆-₂H₂)Fructofuranose, a fructose derivative, is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. As a furanose form of fructose, it plays crucial roles in carbohydrate metabolism and exhibits various biological effects that can impact health and disease management.

Structural Characteristics

D-(C₆,C₆-₂H₂)Fructofuranose is characterized by its five-membered ring structure, which includes four carbon atoms and one oxygen atom. This structure allows it to participate in numerous enzymatic reactions, particularly those involved in energy metabolism.

Table 1: Structural Properties of D-(C₆,C₆-₂H₂)Fructofuranose

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₂O₆ |

| Structure Type | Furanose (five-membered ring) |

| Functional Groups | Ketone group |

| Anomeric Forms | Alpha and beta anomers |

Metabolic Role

D-(C₆,C₆-₂H₂)Fructofuranose is primarily involved in carbohydrate metabolism. It is phosphorylated by fructokinase to form fructose-6-phosphate, which enters the glycolytic pathway, contributing to ATP production. This metabolic pathway is essential for cellular energy homeostasis and is particularly relevant in tissues with high energy demands, such as the brain and muscles .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of D-(C₆,C₆-₂H₂)Fructofuranose. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases. Research indicates that fructose derivatives can scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies on Biological Effects

- Cancer Metabolism : Inhibiting glycolysis has been explored as a therapeutic strategy in cancer treatment. D-(C₆,C₆-₂H₂)Fructofuranose analogs have shown promise in modulating glycolytic pathways, potentially leading to reduced tumor growth in glioblastoma models .

- Diabetes Management : The modulation of glucose metabolism by D-(C₆,C₆-₂H₂)Fructofuranose suggests potential applications in managing diabetes. Its ability to influence insulin sensitivity and glucose uptake mechanisms has been documented in several studies .

- Neuroprotective Effects : Emerging evidence suggests that D-(C₆,C₆-₂H₂)Fructofuranose may have neuroprotective properties, possibly through its antioxidant activity and ability to enhance neuronal energy metabolism .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-XPGJXJCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746034 | |

| Record name | D-(C~6~,C~6~-~2~H_2_)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-75-1 | |

| Record name | D-(C~6~,C~6~-~2~H_2_)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.